molecular formula C13H14N4 B15199612 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B15199612
M. Wt: 226.28 g/mol
InChI Key: JLATXTFJEKDJHZ-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring fused to a pyrimidine ring, with a methyl group attached to the pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methylpyridine-2-carbaldehyde with a suitable amine, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine core . The reaction conditions often include the use of catalysts such as palladium or indium chloride, and solvents like tetrahydrofuran or p-xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-cancer activity is attributed to its ability to inhibit EGFR kinases, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure allows it to interact with a broader range of biological targets compared to its analogues .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C13H14N4/c1-9-3-2-5-15-12(9)13-16-8-10-7-14-6-4-11(10)17-13/h2-3,5,8,14H,4,6-7H2,1H3

InChI Key

JLATXTFJEKDJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C3CNCCC3=N2

Origin of Product

United States

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